molecular formula C19H20FNO2S B2487254 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone CAS No. 1209867-57-1

2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2487254
CAS No.: 1209867-57-1
M. Wt: 345.43
InChI Key: YQJHSKZJNKVDCY-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorothiophenol with an appropriate pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
  • 2-((4-Bromophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
  • 2-((4-Methylphenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Uniqueness

2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c1-23-17-6-2-14(3-7-17)15-10-11-21(12-15)19(22)13-24-18-8-4-16(20)5-9-18/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJHSKZJNKVDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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